3-chloro-2-fluoro-6-nitroaniline
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Overview
Description
3-Chloro-2-fluoro-6-nitroaniline: is an aromatic amine compound characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-6-nitroaniline typically involves multi-step processes starting from commercially available precursors. One common route includes the nitration of 3-chloro-2-fluoroaniline, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the halogenation of 2-fluoro-6-nitroaniline, where chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Reduction: 3-chloro-2-fluoro-6-aminoaniline.
Electrophilic Aromatic Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluoro-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Medicine: The compound serves as a precursor for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests .
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 2-Chloro-3-fluoro-6-nitroaniline
- 3-Fluoro-2-nitroaniline
- 2-Fluoro-6-nitroaniline
Comparison: 3-Chloro-2-fluoro-6-nitroaniline is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and specificity in chemical reactions compared to similar compounds that lack one of these substituents .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBVQRACSPGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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